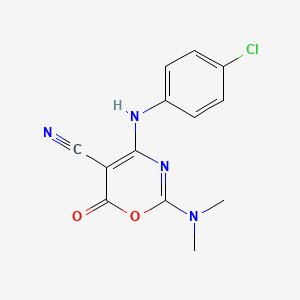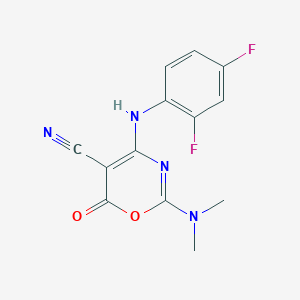![molecular formula C9H8ClF3N2O2 B3035312 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid CAS No. 317377-64-3](/img/structure/B3035312.png)
2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the amino group , chlorine , and trifluoromethyl substituents onto the pyridine ring. Researchers have employed various synthetic routes, optimizing conditions to achieve high yields. Detailed studies on the synthetic pathways are available in the literature .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions, including acid-base reactions , nucleophilic substitutions , and condensation reactions . Researchers have explored its behavior under varying conditions, elucidating its reactivity patterns and potential applications .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
The compound 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, due to its unique structure and properties, finds its application in various fields of biomedical research. A review by Shih, Van, and Shen (2004) emphasizes the biomedical applications of poly(glutamic acid) and poly(lysine), which are derivatives of amino acids. These compounds, being biodegradable and non-toxic, are suitable for various biomedical applications including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004).
Environmental Applications
In the environmental sector, 2,4-dichlorophenoxyacetic acid, a phenoxy herbicide similar in structure to 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, is known to interact significantly with soil, organic matter, and minerals. Werner, Garratt, and Pigott (2012) have compiled extensive data on the sorption experiments of these compounds, highlighting the interaction of these compounds with environmental factors (Werner, Garratt, & Pigott, 2012).
Food Industry and Flavor Enhancement
In the food industry, branched aldehydes, closely related to the structure of 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, play a significant role as flavor compounds in various food products. Smit, Engels, and Smit (2009) discussed the production and breakdown pathways of these compounds, emphasizing their relevance in enhancing the flavor of food products (Smit, Engels, & Smit, 2009).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis and catalysis, L-proline, another amino acid derivative, is utilized as a versatile organo-catalyst. Thorat et al. (2022) reviewed its applications in various asymmetric syntheses and heterocyclic skeleton formations, indicating the potential of amino acid derivatives in complex chemical reactions (Thorat et al., 2022).
Eigenschaften
IUPAC Name |
2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-7(5)2-6(14)8(16)17/h1,3,6H,2,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOZTJDRGICDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)
![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)
![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)
![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035243.png)
![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)
![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3035250.png)

![2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B3035252.png)